



# Application Notes: In Vivo Administration of Cholecystokinin Octapeptide (CCK-8) in Rodents

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                                         |           |
|----------------------|-----------------------------------------|-----------|
| Compound Name:       | Asp-Tyr-Met-Gly-Trp-Met-Asp-<br>Phe-NH2 |           |
| Cat. No.:            | B10785999                               | Get Quote |

#### Introduction

Cholecystokinin octapeptide (CCK-8) is a biologically active, sulfated peptide that functions as a key regulator of gastrointestinal function and as a neurotransmitter in the central nervous system. In research settings, exogenous administration of CCK-8 is a widely used tool to study the mechanisms of satiety, feeding behavior, anxiety, and pain modulation.[1][2] Historically, CCK was the first gastrointestinal peptide observed to inhibit feeding in rats.[1] Its ability to reduce food intake is primarily mediated by activating CCK1 receptors on vagal afferent fibers, which transmit satiety signals from the gut to the hindbrain.[1][3] These application notes provide detailed protocols for the preparation and in vivo administration of CCK-8 in rodents for common research applications.

#### **Key Applications**

- Satiety and Food Intake Studies: CCK-8 is used to investigate the short-term regulation of appetite. Administration typically reduces meal size and duration in a dose-dependent manner.
- Anxiety Research: CCK-8 is known to have anxiogenic (anxiety-producing) effects, making it a useful tool for studying the neurobiology of anxiety and screening potential anxiolytic compounds.



- Pain Modulation: Evidence suggests an interaction between CCK-8 and opioid systems in the context of pain modulation.
- Gastric Motility: The peptide plays a role in regulating gastric emptying.

## Protocols for In Vivo Administration of CCK-8 Protocol 1: Preparation of CCK-8 for Injection

- 1.1. Materials and Reagents
- · Cholecystokinin Octapeptide (CCK-8), sulfated form
- Sterile 0.9% saline solution (vehicle)
- Bovine Serum Albumin (BSA) (optional, can be added to the vehicle to prevent peptide adhesion to tubes)
- Sterile microcentrifuge tubes
- Calibrated micropipettes and sterile tips
- Vortex mixer

#### 1.2. Procedure

- Reconstitution: Allow the lyophilized CCK-8 powder to equilibrate to room temperature before opening the vial. Reconstitute the peptide in a small volume of sterile 0.9% saline to create a concentrated stock solution. Gently vortex to ensure complete dissolution.
- Dilution to Working Concentration: Perform serial dilutions from the stock solution using sterile 0.9% saline as the vehicle to achieve the desired final concentrations for injection. The final concentration should be calculated based on the desired dose (μg/kg or nmol/kg) and the injection volume (typically 1-5 ml/kg for intraperitoneal injection).
- Storage: Store the stock solution and aliquots of working solutions at -20°C or below. Avoid repeated freeze-thaw cycles. For immediate use, solutions can be kept on ice.



### **Protocol 2: Administration of CCK-8 to Rodents**

- 2.1. Routes of Administration The most common routes for CCK-8 administration are intraperitoneal (IP) and intravenous (IV). IP injection is generally more effective for inhibiting food intake compared to IV injection at the same dose.
- Intraperitoneal (IP) Injection:
  - Procedure: Properly restrain the rodent and locate the lower right or left abdominal quadrant. Insert a 25-27 gauge needle at a shallow angle to avoid puncturing internal organs. Inject the calculated volume of CCK-8 solution.
  - Volume: Typically 1-5 ml/kg.
- Intravenous (IV) Injection:
  - Procedure: This route requires more technical skill. In rats and mice, the lateral tail vein is most commonly used. The animal may need to be placed in a restrainer, and the tail warmed to dilate the vein. Use a 27-30 gauge needle.
  - Volume: For a bolus injection, the maximum volume is typically 1-5 ml/kg.

#### 2.2. Safety Precautions

- All animal procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC).
- Personnel should be properly trained in animal handling and injection techniques.
- Use appropriate personal protective equipment (PPE).
- Monitor animals for any adverse reactions following injection.

# Experimental Protocols and Data Protocol 3: Satiety and Food Intake Suppression Assay

This experiment measures the effect of CCK-8 on food consumption in rodents.



#### 3.1. Experimental Workflow Diagram



Click to download full resolution via product page

Caption: Workflow for a typical CCK-8-induced food intake suppression study.



#### 3.2. Detailed Methodology

- Animal Preparation: Acclimate male Sprague-Dawley or Wistar rats to individual housing and the specific diet for several days. Handle the animals daily to reduce stress.
- Fasting: To ensure a robust feeding response, food-deprive the animals overnight (e.g., 16 hours) while allowing free access to water.
- Administration: At the beginning of the dark cycle (for nocturnal rodents), inject the animals intraperitoneally with either vehicle (0.9% saline) or CCK-8 at the desired dose.
- Measurement: Immediately after injection, present a pre-weighed amount of food. Measure
  the amount of food consumed at specific time points, such as 30, 60, and 120 minutes, by
  weighing the remaining food and accounting for spillage.
- Data Analysis: Calculate the cumulative food intake for each animal. Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of different CCK-8 doses to the vehicle control group.

#### 3.3. Quantitative Data Summary

Table 1: Recommended Dosages and Administration Routes for CCK-8 in Rodents



| Species | Route | Vehicle        | Dose<br>Range<br>(µg/kg) | Dose<br>Range<br>(nmol/kg) | Primary<br>Applicati<br>on        | Referenc<br>e(s) |
|---------|-------|----------------|--------------------------|----------------------------|-----------------------------------|------------------|
| Rat     | IP    | 0.9%<br>Saline | 2 - 40                   | ~1.8 - 35                  | Food<br>Intake<br>Suppress<br>ion |                  |
| Rat     | IP    | 0.9%<br>Saline | 0.7 - 6                  | 0.6 - 5.2                  | Meal<br>Pattern<br>Analysis       |                  |
| Rat     | IV    | 0.9%<br>Saline | 2 - 16                   | ~1.8 - 14                  | Food<br>Intake<br>Suppressio<br>n |                  |

| Rat | IV | 0.9% Saline | 0.3 - 3 | ~0.26 - 2.6 | Gastric Motility | |

Table 2: Summary of CCK-8 Effects on Food Intake in Rats

| Dose (IP)                 | Duration  | % Reduction in Food Intake (vs. Vehicle)    | Animal Model /<br>Conditions  | Reference |
|---------------------------|-----------|---------------------------------------------|-------------------------------|-----------|
| 1.8 nmol/kg<br>(~2 μg/kg) | 40 min    | 64%                                         | Ad libitum fed,<br>dark phase |           |
| 5.2 nmol/kg (~6<br>μg/kg) | 1 hour    | 51%                                         | Ad libitum fed,<br>dark phase |           |
| 0.6 μg/kg                 | 30 min    | 52%                                         | Fasted                        |           |
| 8 μg/kg                   | Test Meal | Significant reduction (value not specified) | 16-h food<br>deprived         |           |

| 40  $\mu$ g/kg | Test Meal | Significant reduction (value not specified) | 16-h food deprived | |



## Protocol 4: Anxiety-Like Behavior Assessment (Elevated Plus Maze)

This protocol assesses the anxiogenic effects of CCK-8 using the Elevated Plus Maze (EPM), a standard test for anxiety-like behavior in rodents. The test is based on the animal's natural aversion to open and elevated spaces.

#### 4.1. Detailed Methodology

- Apparatus: The EPM consists of four arms (e.g., 50 cm long x 10 cm wide) set in a plus configuration, elevated above the floor (e.g., 50 cm). Two opposite arms are enclosed by high walls (closed arms), and the other two are open.
- Animal Preparation: Acclimate mice (e.g., C57BL/6J) to the testing room for at least 1 hour before the experiment.
- Administration: Inject mice intraperitoneally with CCK-8 or vehicle. The timing before the test is critical (e.g., 15-30 minutes) and should be standardized.
- Testing: Place the mouse in the center of the maze, facing an open arm. Allow the mouse to explore the maze for a set period (typically 5 minutes). The session is recorded by an overhead video camera for later analysis.
- Behavioral Measures: Score the following parameters using video tracking software or manual observation:
  - Time spent in the open arms vs. closed arms.
  - Number of entries into the open arms vs. closed arms.
  - Total distance traveled (a measure of general locomotor activity).
- Data Analysis: An anxiogenic effect of CCK-8 would be indicated by a significant decrease in the time spent in and/or the number of entries into the open arms compared to the vehicletreated group. Analyze data using a t-test or ANOVA.

### **Signaling Pathway**



CCK-8 released from the small intestine during a meal acts on CCK1 receptors located on the terminals of vagal afferent neurons. These neurons project to the nucleus of the solitary tract (NTS) in the hindbrain, relaying the satiety signal. This signaling cascade requires the activation of NMDA-type glutamate receptors within the hindbrain to produce the food intake-reducing effect.



Click to download full resolution via product page

Caption: Simplified signaling pathway for CCK-8-induced satiety.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. CCK-58 Elicits Both Satiety and Satiation in Rats while CCK-8 Elicits Only Satiation PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo release of CCK-8 from the dorsal horn of the rat: inhibition by DAGOL PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes: In Vivo Administration of Cholecystokinin Octapeptide (CCK-8) in Rodents]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10785999#protocol-for-in-vivo-administration-of-cck-8-in-rodents]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com